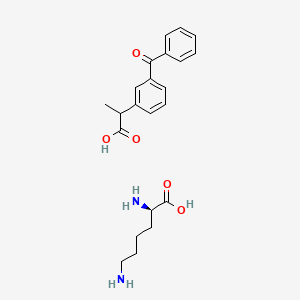
D-Lysine; ketoprofen
Descripción general
Descripción
2-(3-Benzoylphenyl)propanoic acid–lysine (1/1) is a compound that combines 2-(3-Benzoylphenyl)propanoic acid with lysine in a 1:1 ratio. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is a derivative of 2-(3-Benzoylphenyl)propanoic acid, which is a member of the arylpropionic acid class of non-steroidal anti-inflammatory drugs (NSAIDs) used to treat pain .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2-(3-Benzoylphenyl)propanoic acid involves the reaction of 3-benzoylphenyl-acetonitrile or a corresponding alkoxide with a methylating agent in a two-phase system. The mixture is then hydrolyzed, and the resulting acid can be converted to a metal salt or an addition salt of a nitrogenous base. Methylation is carried out in the presence of neutral, open-chain non-cyclic ligands at a temperature of -10 to +50 degrees Celsius .
Industrial Production Methods
Industrial production methods for 2-(3-Benzoylphenyl)propanoic acid typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring that the final product meets the required standards for pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Benzoylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and substituted derivatives of 2-(3-Benzoylphenyl)propanoic acid. These products have various applications in pharmaceuticals and chemical research .
Aplicaciones Científicas De Investigación
2-(3-Benzoylphenyl)propanoic acid–lysine (1/1) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Investigated for its anti-inflammatory and analgesic properties, making it a candidate for treating pain and inflammation.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 2-(3-Benzoylphenyl)propanoic acid–lysine (1/1) involves its interaction with molecular targets such as enzymes and receptors. The compound exerts its effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins that cause pain and inflammation. By blocking these enzymes, the compound reduces inflammation and alleviates pain .
Comparación Con Compuestos Similares
Similar Compounds
(2R)-2-(3-Benzoylphenyl)propanoic acid: A similar compound with comparable anti-inflammatory properties.
(S)-2-amino-3-(4-benzoylphenyl)propanoic acid: Another derivative with potential therapeutic applications.
Uniqueness
2-(3-Benzoylphenyl)propanoic acid–lysine (1/1) is unique due to its combination with lysine, which may enhance its bioavailability and therapeutic efficacy. This combination allows for better absorption and utilization in the body compared to other similar compounds .
Propiedades
IUPAC Name |
2-(3-benzoylphenyl)propanoic acid;(2R)-2,6-diaminohexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3.C6H14N2O2/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12;7-4-2-1-3-5(8)6(9)10/h2-11H,1H3,(H,18,19);5H,1-4,7-8H2,(H,9,10)/t;5-/m.1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHIORVCHBUEWEP-QDXATWJZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O.C(CCN)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O.C(CCN)C[C@H](C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40972999 | |
| Record name | 2-(3-Benzoylphenyl)propanoic acid--lysine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40972999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57469-78-0 | |
| Record name | 2-(3-Benzoylphenyl)propanoic acid--lysine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40972999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-(Aminomethyl)-4-hydroxy-6-methyl-7,8-dihydro-6h-[1,3]dioxolo[4,5-g]isoquinolin-5-one hydrochloride](/img/structure/B8061970.png)
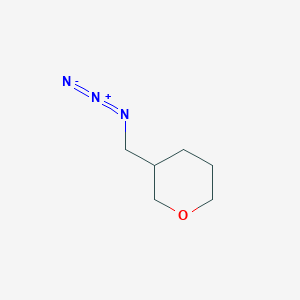
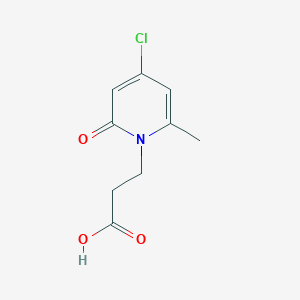
![(1S,9R)-11-(4-Aminophenyl)sulfonyl-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B8061987.png)


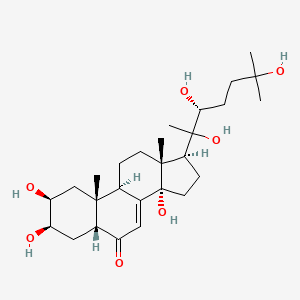

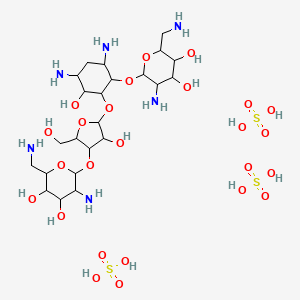
![disodium;(3Z)-3-[[4-(2-carboxylatoethylcarbamoyl)phenyl]hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylate;dihydrate](/img/structure/B8062025.png)
![[(2S,4aR,6R,7S,8S,8aR)-7-acetamido-6-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate](/img/structure/B8062042.png)
![2-(1,3-Benzodioxol-5-yl)-3-[6-(cyclohexylamino)hexyl]-1,3-thiazolidin-4-one](/img/structure/B8062055.png)
![N-[3-(4-methylphenyl)sulfanyl-1,4-dioxonaphthalen-2-yl]acetamide](/img/structure/B8062062.png)
![9-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B8062072.png)
